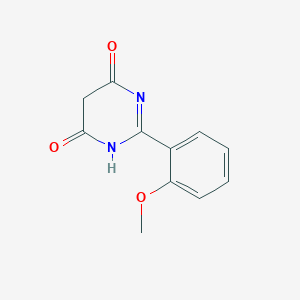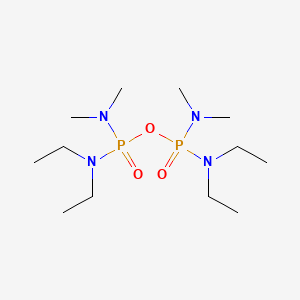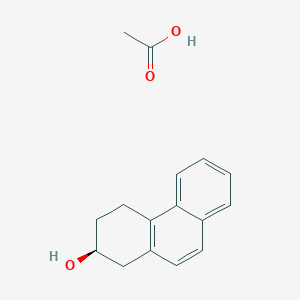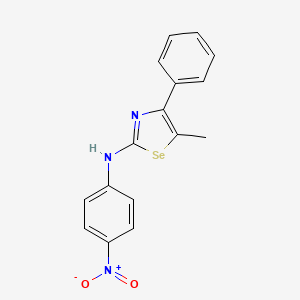
5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine is a heterocyclic compound containing selenium. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of selenium in the structure adds unique properties that can be exploited for different scientific and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine typically involves the reaction of 4-nitroaniline with 5-methyl-4-phenyl-1,3-selenazole-2-thiol under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the selenazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation are typical methods for reducing the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: 5-Methyl-N-(4-aminophenyl)-4-phenyl-1,3-selenazol-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex selenium-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying selenium biochemistry.
Medicine: Explored for its anticancer and antimicrobial properties due to the presence of selenium and the nitrophenyl group.
Industry: Utilized in the development of materials with unique electronic or optical properties.
作用機序
The mechanism of action of 5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine involves its interaction with biological molecules. The selenium atom can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These combined effects contribute to the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 5-Methyl-N-(4-nitrophenyl) thiophene-2-carboxamide
- 3-Phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide
Uniqueness
5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
63232-07-5 |
|---|---|
分子式 |
C16H13N3O2Se |
分子量 |
358.3 g/mol |
IUPAC名 |
5-methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine |
InChI |
InChI=1S/C16H13N3O2Se/c1-11-15(12-5-3-2-4-6-12)18-16(22-11)17-13-7-9-14(10-8-13)19(20)21/h2-10H,1H3,(H,17,18) |
InChIキー |
PCAUSUBMVJSUCS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C([Se]1)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




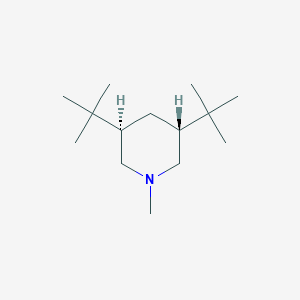



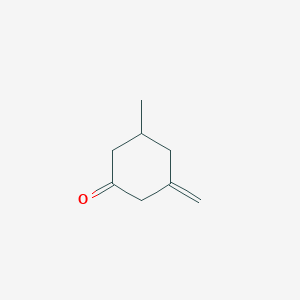
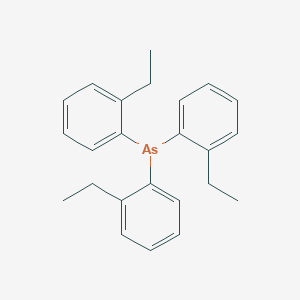
![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)
